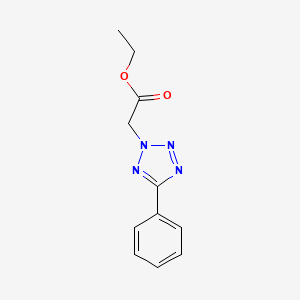

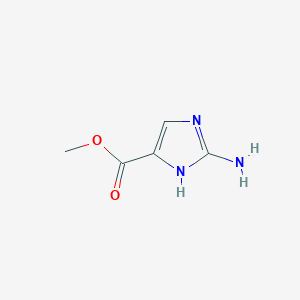

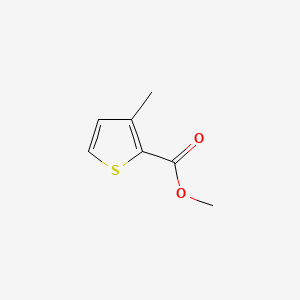

Methyl 2-amino-1H-imidazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-1H-imidazole-4-carboxylate (MIC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MIC is a versatile and useful building block for organic synthesis and has been used in a variety of applications. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and chloroform.

科学研究应用

Synthesis of Azulenes Bearing Imidazole-fused Nitrogen-Heterocycles

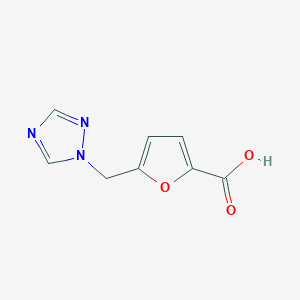

Methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to produce methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. These are significant in synthesizing azulenes with imidazole-fused nitrogen-heterocycles, highlighting its utility in complex organic synthesis (Imafuku, Miyashita, & Kikuchi, 2003).

Synthesis of Methyl N-(1,2,5-trisubstituted-4-imidazoyl)glycinates

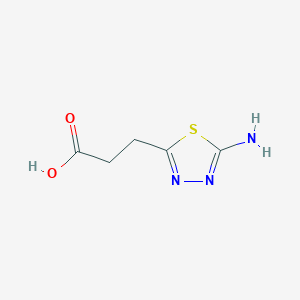

Imidates derived from α-amino esters were cyclodimerized to yield N-(1,2,5-trisubstituted-4-imidazoyl)-glycinates, demonstrating the compound's potential in synthesizing complex imidazole structures (Morel, Lerestif, Bazureau, Hamelin, & Tonnard, 1996).

Derivatives of Dipyrido[1,2‐a:3′,2′‐d]imidazole

Studies on the synthesis of various amines of 2-amino-6-methyldipyrido[1,2-a:3′-2′-d]imidazole, a mutagenic principle in protein pyrolysates, underscore its importance in understanding mutagenic compounds (Saint-Ruf, Loukakou, & N'zouzi, 1981).

安全和危害

Imidazole derivatives can have varying safety profiles depending on their specific structures. For example, some compounds may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation3.

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance2. This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications2.

Please note that the information provided is based on imidazole and its derivatives in general, and may not specifically apply to “Methyl 2-amino-1H-imidazole-4-carboxylate”. For more accurate information, further research is needed. If you have access to a chemistry database or a scientific library, you might be able to find more specific information there. If you’re working in a lab, please make sure to follow all safety protocols when handling this compound.

属性

IUPAC Name |

methyl 2-amino-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWFWAWLBGFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1H-imidazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)